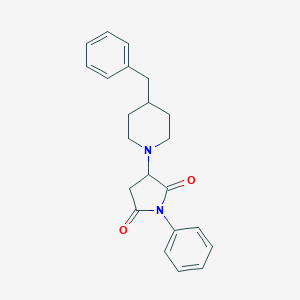
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione, also known as N-phenylpyrovalerone (NPP), is a psychoactive drug that belongs to the class of cathinones. It is structurally similar to other cathinones such as MDPV and α-PVP, which are known to have stimulant effects on the central nervous system. NPP has been used as a research chemical in scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The exact mechanism of action of NPP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased stimulation of the central nervous system.
生化和生理效应
NPP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and alertness.
实验室实验的优点和局限性
One advantage of using NPP in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined structure, which makes it easy to study its effects on the central nervous system. However, one limitation is that its use as a research chemical is highly regulated, which can make it difficult to obtain for scientific studies.
未来方向
There are several future directions for research on NPP. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Another area of interest is its potential as a treatment for depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of NPP involves the condensation of benzylpiperidone and phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction produces NPP as a white crystalline powder, which can be purified using recrystallization techniques.
科学研究应用
NPP has been used in scientific research to investigate its potential as a therapeutic agent for various conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
属性
CAS 编号 |
5531-10-2 |
|---|---|
产品名称 |
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
3-(4-benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O2/c25-21-16-20(22(26)24(21)19-9-5-2-6-10-19)23-13-11-18(12-14-23)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2 |
InChI 键 |
RZSQNNYIVHFDLB-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



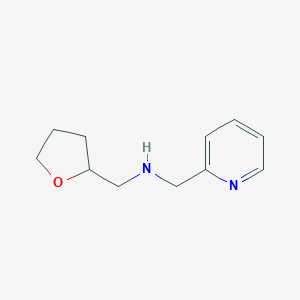
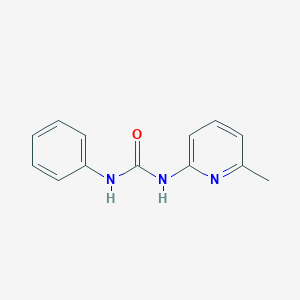
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
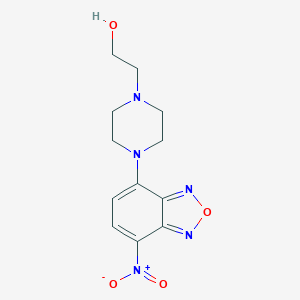
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
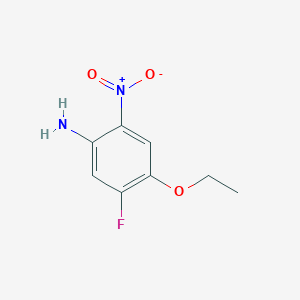
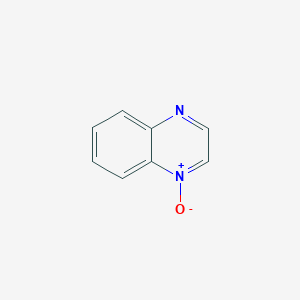
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
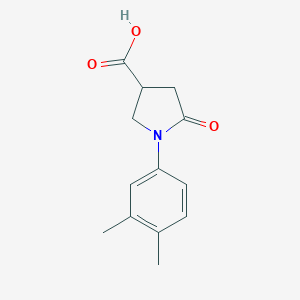
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)